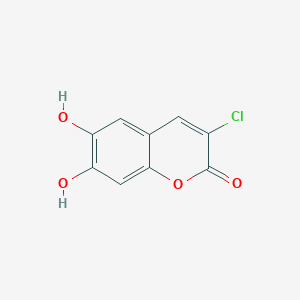
2H-1-Benzopyran-2-one, 3-chloro-6,7-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 3-chloro-6,7-dihydroxy- is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one derivatives often involves the Knoevenagel condensation reaction followed by intramolecular transesterification. For instance, a novel method using alkaline protease from Bacillus licheniformis has been reported, where the reaction parameters such as solvent, water content, and temperature are adjusted to control enzymatic chemoselectivity .
Industrial Production Methods
Industrial production methods for coumarin derivatives typically involve the use of green chemistry principles, such as using green solvents and catalysts. These methods aim to reduce environmental impact while maintaining high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-2-one, 3-chloro-6,7-dihydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-2-one, 3-chloro-6,7-dihydroxy- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anticoagulant and anti-inflammatory effects.
Industry: Used in the production of perfumes, fabric conditioners, and other consumer products
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-one, 3-chloro-6,7-dihydroxy- involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial properties. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-
- 2H-1-Benzopyran-2-one, 6,7-dihydroxy-4-(hydroxymethyl)-
- 2H-1-Benzopyran-2-one, 3-methyl-
Uniqueness
2H-1-Benzopyran-2-one, 3-chloro-6,7-dihydroxy- is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of chloro and dihydroxy groups enhances its reactivity and potential for forming various derivatives with significant pharmacological properties .
Eigenschaften
CAS-Nummer |
584554-72-3 |
|---|---|
Molekularformel |
C9H5ClO4 |
Molekulargewicht |
212.58 g/mol |
IUPAC-Name |
3-chloro-6,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C9H5ClO4/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13/h1-3,11-12H |
InChI-Schlüssel |
CVKOWMORRAUMNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=O)OC2=CC(=C1O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


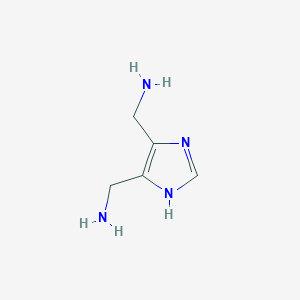
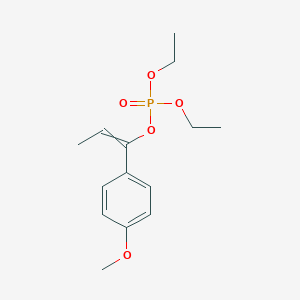

![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
![Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane](/img/structure/B14222409.png)
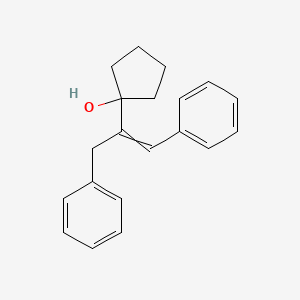
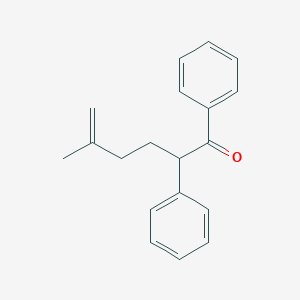
![3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine](/img/structure/B14222427.png)
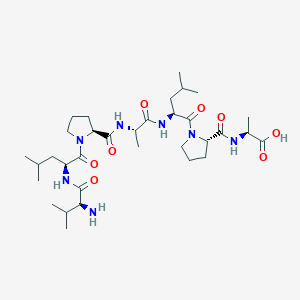
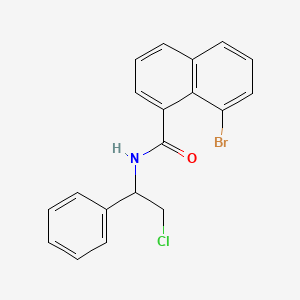
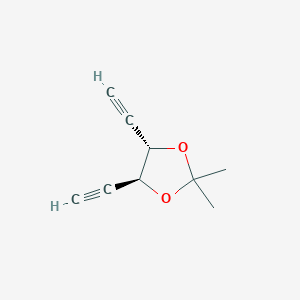
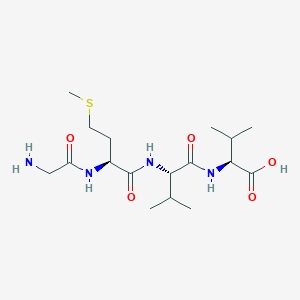
![2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine](/img/structure/B14222457.png)
![3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14222462.png)
